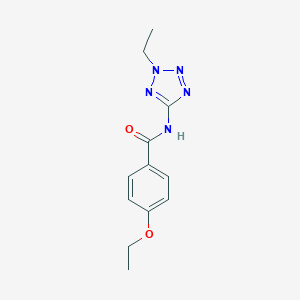
4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide is a chemical compound with the molecular formula C12H15N5O2 and a molecular weight of 261.28 g/mol
Preparation Methods
The synthesis of 4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide involves multiple steps. One common synthetic route includes the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-ethyl-2H-tetrazole-5-amine under suitable conditions to yield the desired benzamide . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group or the tetrazole ring can be substituted with other functional groups under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as a biological agent with antibacterial, anticancer, and anti-tuberculosis activities.
Medicine: Due to its biological activities, it is being explored for therapeutic applications, including the treatment of infectious diseases and cancer.
Industry: The compound’s unique structure makes it suitable for use in the development of new industrial materials and processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid group, allowing the compound to interact with enzymes and receptors in biological systems . This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-ethoxy-N-(2-ethyl-2H-tetraazol-5-yl)benzamide can be compared with other tetrazole-containing compounds, such as:
- 4- {2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methylamino]benzoic acid derivatives : These compounds have similar biological activities but differ in their structural complexity and specific applications .
5-ethoxycarbonyl-1H-tetrazole: This compound also contains a tetrazole ring and an ethoxy group, but differs in its overall structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H15N5O2 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
4-ethoxy-N-(2-ethyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H15N5O2/c1-3-17-15-12(14-16-17)13-11(18)9-5-7-10(8-6-9)19-4-2/h5-8H,3-4H2,1-2H3,(H,13,15,18) |
InChI Key |
BSQRIDSAZXOUOE-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OCC |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)






![Methyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B239691.png)
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B239692.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B239693.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B239699.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine](/img/structure/B239702.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B239704.png)
